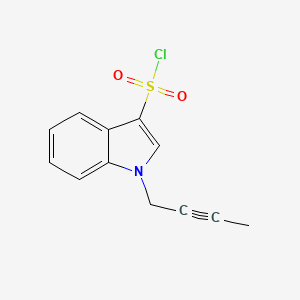
Methyl 5-fluoro-3-iodoquinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoro-3-iodoquinoline-8-carboxylate is a fluorinated quinoline derivative with the molecular formula C11H7FINO2 and a molecular weight of 331.08 g/mol . This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-3-iodoquinoline-8-carboxylate typically involves the introduction of fluorine and iodine atoms into the quinoline ring system. One common method includes the cyclization of appropriate precursors followed by halogenation reactions. For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is essential for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoro-3-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium fluoride (KF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit unique biological and chemical properties .
Applications De Recherche Scientifique
Methyl 5-fluoro-3-iodoquinoline-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of materials such as liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of Methyl 5-fluoro-3-iodoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The incorporation of fluorine enhances its biological activity by increasing its binding affinity to target enzymes and receptors. The iodine atom can also play a role in modulating its reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-fluoro-3-chloroquinoline-8-carboxylate
- Methyl 5-fluoro-3-bromoquinoline-8-carboxylate
- Methyl 5-fluoro-3-iodoquinoline-8-sulfonate
Uniqueness
Methyl 5-fluoro-3-iodoquinoline-8-carboxylate is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H7FINO2 |
|---|---|
Poids moléculaire |
331.08 g/mol |
Nom IUPAC |
methyl 5-fluoro-3-iodoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H7FINO2/c1-16-11(15)7-2-3-9(12)8-4-6(13)5-14-10(7)8/h2-5H,1H3 |
Clé InChI |
XDYRKZPLPHXWPP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(=C(C=C1)F)C=C(C=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


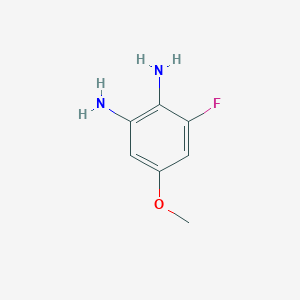
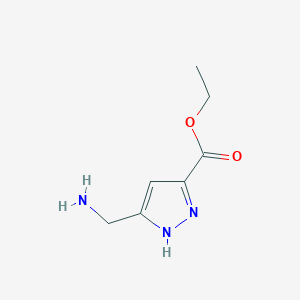
![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)

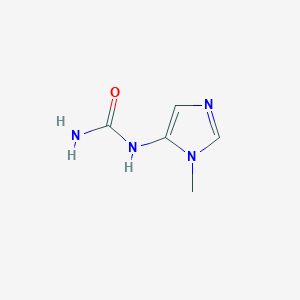

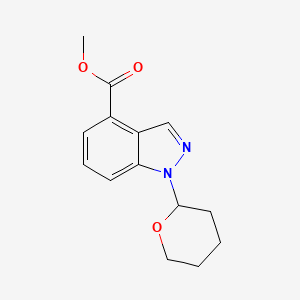
![N,N-Dimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12821716.png)
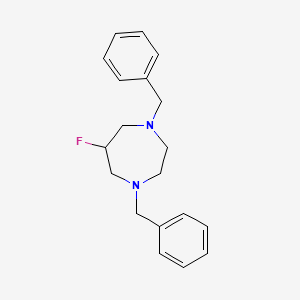

![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)


